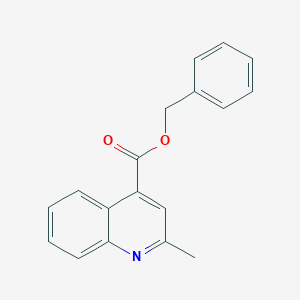

Benzyl 2-methylquinoline-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-methylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13-11-16(15-9-5-6-10-17(15)19-13)18(20)21-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMPGFIWPJDBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Quinoline Carboxylate Formation

Elucidation of Reaction Mechanisms in Doebner and Pfitzinger Syntheses

The precise sequence of events in the formation of the quinoline (B57606) ring via the Doebner and Pfitzinger reactions has been a subject of considerable study. While general pathways are accepted, research continues to refine the understanding of these mechanisms.

The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.org The exact mechanism is not definitively known, and at least two plausible pathways have been proposed. wikipedia.orgyoutube.com

Pathway 1 (Aldol Condensation First): This route begins with an aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, which forms a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline. Subsequent cyclization onto the aromatic ring, followed by proton shifts and dehydration, yields the final quinoline-4-carboxylic acid. wikipedia.org

Pathway 2 (Schiff Base First): An alternative mechanism starts with the formation of a Schiff base from the reaction of the aniline and the aldehyde. The Schiff base then reacts with the enol of pyruvic acid. This route converges with the first pathway, leading to the same aniline derivative that then cyclizes and dehydrates to form the quinoline product. wikipedia.org

A related synthesis, the Doebner-Miller reaction , which uses α,β-unsaturated carbonyl compounds, has also been mechanistically scrutinized. A 2006 study utilizing carbon isotope scrambling experiments proposed a complex fragmentation-recombination mechanism. wikipedia.org This pathway involves an initial conjugate addition of the aniline to the enone, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine in a condensation reaction before further steps of cyclization and aromatization occur to form the quinoline ring. wikipedia.org

The Pfitzinger reaction provides substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgbenthamdirect.com The mechanism is generally understood to proceed through a clear sequence of steps: wikipedia.orgresearchgate.netiipseries.org

Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate (isatinic acid). wikipedia.orgresearchgate.net

Condensation: The aniline portion of the opened isatin then condenses with the carbonyl compound (an aldehyde or ketone) to form an imine (a Schiff base). researchgate.netiipseries.org

Tautomerization and Cyclization: The imine tautomerizes to the more reactive enamine. The enamine then undergoes an intramolecular cyclization, attacking the keto group to form a new six-membered ring. wikipedia.orgresearchgate.net

Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate to afford the fully aromatic quinoline-4-carboxylic acid product. wikipedia.org

Studies on Key Intermediates and Transition States

The identification and characterization of intermediates are paramount to confirming proposed reaction mechanisms. In both the Doebner and Pfitzinger syntheses, several key intermediates have been proposed and, in some cases, isolated.

For the Doebner reaction , the primary intermediates are the aniline-carbonyl adducts formed after the initial condensation. Depending on the proposed pathway, this can be a β-arylamino derivative resulting from a Michael addition or the product formed after the reaction of a Schiff base with pyruvic acid. wikipedia.org In the related Doebner-Miller synthesis, β-arylamino aldehydes or ketones have been identified as crucial intermediates. researchgate.net More recent studies have highlighted the role of dihydroquinoline intermediates, which form after the cyclization step and are subsequently oxidized to the final quinoline product. nih.gov

In the Pfitzinger reaction , the key intermediate formed upon base-catalyzed hydrolysis of isatin is the keto-acid, isatinic acid. wikipedia.orgresearchgate.net This intermediate is often not isolated and reacts in situ. Following this, the imine and its corresponding enamine tautomer are the critical intermediates that enable the crucial C-C bond-forming cyclization step. wikipedia.orgresearchgate.net

While intermediates are transient species, transition states are even more fleeting and are typically studied through computational methods rather than direct observation. Theoretical studies, such as those on the related Knoevenagel-Doebner reaction, have utilized density functional theory (DFT) to investigate the structures and energies of key transition states. researchgate.netacs.org These studies help to understand the energy barriers for different steps, such as nucleophilic attack and decarboxylation, and clarify the role of catalysts in stabilizing these transition states. acs.org

Examination of Reaction Kinetics and Thermodynamics

Kinetic studies on quinoline syntheses have been performed to understand the factors influencing the reaction rate. For instance, an investigation into a modified Combes reaction, which also produces quinolines, used 19F NMR spectroscopy to monitor reaction progress. researchgate.net The study found the reaction to be first-order in both the aniline and the diketone reactants, suggesting that the rate-determining step involves the collision of these two species. researchgate.net Such methodologies can be applied to the Doebner and Pfitzinger reactions to elucidate their rate laws.

Thermodynamic considerations are also crucial. Computational studies on the organocatalyzed Knoevenagel-Doebner reaction have examined the thermochemistry of the pathway. acs.org For example, the formation of the iminium ion from an aldehyde and a piperidine (B6355638) catalyst is a key step, and its thermodynamics are affected by the choice of catalyst. acs.org The subsequent decarboxylation step is typically exothermic and thus thermodynamically favorable, especially at elevated temperatures. researchgate.netacs.org

| Reaction Step | Description | Calculated Energy Change (kcal/mol) |

|---|---|---|

| Iminium Ion Formation | Reaction of aldehyde with piperidine catalyst | - |

| Malonate Addition | Reaction of iminium ion with malonate | -5.20 |

| Decarboxylation | Loss of CO2 from the adduct | -17.13 |

| Catalyst Elimination | β-elimination of piperidine | -6.28 |

Role of Catalysts in Reaction Pathways

Catalysts are essential in both the Doebner and Pfitzinger reactions, playing a critical role in accelerating the reaction and directing the reaction pathway.

The Doebner reaction is typically acid-catalyzed. Both Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) are effective. wikipedia.orgsynarchive.com The acid catalyst activates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the aniline or the enol of pyruvic acid. In some variations, zeolite catalysts have been employed, where their acidic sites promote the necessary condensation and cyclization steps. rsc.org

In contrast, the Pfitzinger reaction is fundamentally base-catalyzed. wikipedia.org Strong bases like potassium hydroxide (B78521) are traditionally used. wikipedia.orgresearchgate.net The primary role of the base is to facilitate the initial hydrolytic ring-opening of the isatin amide bond to form the reactive isatinic acid intermediate. wikipedia.orgresearchgate.net The basic medium also promotes the subsequent condensation and dehydration steps.

In related Knoevenagel-Doebner reactions, organocatalysts like piperidine or bifunctional polymeric catalysts are used. acs.orgorganic-chemistry.org These catalysts can activate the aldehyde by forming a more reactive iminium ion intermediate, thereby lowering the energy barrier for nucleophilic attack by the active methylene (B1212753) compound. researchgate.netacs.org

| Reaction | Catalyst Type | Examples | Role in Mechanism |

|---|---|---|---|

| Doebner | Brønsted Acid | p-Toluenesulfonic acid, HCl synarchive.comrsc.org | Activates carbonyl groups for nucleophilic attack. |

| Doebner | Lewis Acid | Tin tetrachloride, Sc(OTf)3, FeCl3 wikipedia.orgrsc.org | Coordinates to carbonyl oxygen, increasing electrophilicity. |

| Pfitzinger | Base | Potassium hydroxide (KOH) wikipedia.org | Catalyzes hydrolytic ring-opening of isatin. |

| Knoevenagel-Doebner | Organocatalyst | Piperidine, DMAP acs.orgorganic-chemistry.org | Forms reactive iminium ion intermediates. |

Experimental Mechanistic Probes (e.g., Radical Trapping, Kinetic Isotope Effects)

To validate proposed mechanisms and distinguish between possible pathways, chemists employ various experimental probes. These techniques provide evidence for the involvement of specific intermediates or the nature of the rate-determining step.

Isotope Scrambling has been a powerful tool in studying the Doebner-Miller reaction. A key study reacted 4-isopropylaniline (B126951) with a 50:50 mixture of normal and 13C-labeled pulegone (B1678340) (an α,β-unsaturated ketone). wikipedia.org The resulting product showed a distribution of the 13C label that could only be explained by a fragmentation of the initial adduct into smaller imine and ketone pieces, which then recombined. This experiment provided strong evidence against a simple, direct cyclization mechanism and in favor of the fragmentation-recombination pathway. wikipedia.org

Kinetic Isotope Effects (KIEs) are a valuable probe for determining whether a bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org A primary KIE is observed when the rate changes upon isotopic substitution (e.g., replacing hydrogen with deuterium) at a position where a bond is cleaved. libretexts.org In the context of quinoline synthesis, a significant kH/kD value for the C-H bond at the ortho position of the aniline would suggest that the electrophilic aromatic substitution (cyclization) step is rate-limiting. Conversely, the absence of a primary KIE would indicate that this C-H bond cleavage occurs after the rate-determining step. princeton.edu

In situ Spectroscopic Methods , such as Fourier Transform Infrared (FTIR) spectroscopy, can be used to monitor the reaction as it proceeds. This technique has been applied to the synthesis of quinolines from aniline and propanol (B110389) over zeolite catalysts, allowing for the observation of species adsorbed on the catalyst surface and providing insight into the reaction pathway. rsc.org While not a direct probe in the sense of trapping, it provides real-time information about the chemical transformations occurring. Although some quinoline syntheses may proceed through radical pathways where radical trapping agents would be useful probes, the standard Doebner and Pfitzinger mechanisms are generally considered to be ionic in nature. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Benzyl (B1604629) 2-methylquinoline-4-carboxylate, ¹H and ¹³C NMR would provide a detailed map of the proton and carbon frameworks, respectively.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of Benzyl 2-methylquinoline-4-carboxylate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are predicted based on the shielding or deshielding effects of adjacent functional groups.

Quinoline (B57606) Ring Protons: The five aromatic protons on the quinoline ring system would likely appear in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position on the ring and their coupling with neighboring protons.

Benzyl Group Protons: The five protons of the phenyl ring of the benzyl group are expected to resonate as a multiplet in the aromatic region, likely around δ 7.3-7.5 ppm. The two benzylic protons (CH₂) would appear as a characteristic singlet further upfield, estimated to be in the range of δ 5.0-5.5 ppm, shifted downfield by the adjacent ester oxygen and phenyl ring.

Methyl Group Protons: The three protons of the methyl group at the 2-position of the quinoline ring would give rise to a sharp singlet, expected to be in the upfield region, around δ 2.5-3.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Quinoline-H (aromatic) | 7.5 - 8.5 | m | 5H |

| Benzyl-H (aromatic) | 7.3 - 7.5 | m | 5H |

| Benzyl-CH₂ | 5.0 - 5.5 | s | 2H |

| Quinoline-CH₃ | 2.5 - 3.0 | s | 3H |

¹³C NMR Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically appearing in the δ 165-175 ppm region.

Aromatic and Heteroaromatic Carbons: The carbons of the quinoline and benzyl rings would resonate in the aromatic region, approximately between δ 120 and 150 ppm. The exact shifts would be influenced by the nitrogen atom and the substituents on the rings.

Benzylic Carbon: The benzylic carbon (CH₂) would likely appear around δ 65-70 ppm.

Methyl Carbon: The methyl carbon of the 2-methylquinoline (B7769805) moiety would be found in the upfield region of the spectrum, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| Aromatic/Heteroaromatic C | 120 - 150 |

| Benzyl-CH₂ | 65 - 70 |

| Quinoline-CH₃ | 20 - 25 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the quinoline and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the connectivity between the benzyl group, the ester functionality, and the quinoline core, for instance, by showing a correlation between the benzylic protons and the ester carbonyl carbon.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands indicative of its functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: The C-O single bond stretching of the ester group would likely show a strong band in the 1250-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: Multiple sharp, medium-intensity bands would be observed in the 1450-1620 cm⁻¹ range, corresponding to the stretching vibrations within the quinoline and benzene (B151609) rings.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and benzylic methylene (B1212753) groups would be observed just below 3000 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O (Ester) Stretch | 1720 - 1740 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium, Sharp |

| C-O (Ester) Stretch | 1250 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely be dominated by cleavages at the ester linkage.

Loss of the Benzyl Group: A common fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91. This would likely be a prominent peak in the spectrum.

Formation of the Acylium Ion: Cleavage of the O-CH₂ bond of the ester could lead to the formation of the 2-methylquinoline-4-carbonylium ion.

Fragmentation of the Quinoline Ring: Further fragmentation of the quinoline ring structure would also be expected, leading to smaller fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should a suitable single crystal of this compound be grown, this technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the relative orientation of the quinoline and benzyl groups.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any potential π-stacking interactions between the aromatic rings.

As of this writing, a crystal structure for this compound has not been reported in the major crystallographic databases.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of chemical compounds. For derivatives of quinoline-4-carboxylate (B1235159), DFT has been employed to optimize molecular geometry and analyze electronic characteristics. For instance, studies on compounds like benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate and benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate have utilized the B3LYP method with a 6–311G(d,p) basis set to compare theoretically optimized structures with experimental X-ray diffraction data nih.govnih.gov. Such calculations are fundamental to understanding the molecule's behavior at a quantum level.

The electronic structure of a molecule is key to its stability, reactivity, and spectroscopic properties. A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability nih.gov.

In a study on benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, DFT calculations revealed that the HOMO and LUMO are localized in the plane of the tetra-substituted benzene (B151609) ring. The HOMO-LUMO energy gap for this related compound was calculated to be 0.15223 atomic units (a.u.), with HOMO and LUMO energies of -0.22932 a.u. and -0.07709 a.u., respectively nih.gov. For another analog, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the calculated HOMO–LUMO energy gap was found to be 4.0319 eV nih.gov. This information helps in understanding the charge transfer interactions within the molecule.

| Compound | Method | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |

|---|---|---|---|---|

| Benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | DFT/B3LYP/6-311G(d,p) | -0.22932 a.u. | -0.07709 a.u. | 0.15223 a.u. |

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | DFT/B3LYP/6-311G(d,p) | Not specified | Not specified | 4.0319 eV |

The electronic properties derived from quantum chemical calculations are instrumental in predicting a molecule's reactivity and the selectivity of its reaction sites. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify electrophilic and nucleophilic sites within a molecule. While specific MEP analysis for Benzyl 2-methylquinoline-4-carboxylate is not available, DFT studies on related dithiocarbazate derivatives have shown that MEP surfaces can effectively pinpoint potential reaction sites researchgate.net. The regions of negative potential are susceptible to electrophilic attack, whereas positive potential regions indicate sites for nucleophilic attack. This type of analysis is crucial for understanding intermolecular interactions and designing new synthetic pathways mdpi.com.

Molecular Modeling for Conformation and Interactions

Molecular modeling is essential for understanding the three-dimensional structure (conformation) of a molecule and how it interacts with its environment. X-ray crystallography, combined with computational methods, provides detailed information about bond lengths, bond angles, and dihedral angles.

For instance, the crystal structure analysis of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate shows that the two benzyl rings are significantly inclined with respect to the quinoline ring mean plane, at angles of 74.09° and 89.43° nih.gov. The carboxylate group is also twisted from the quinoline ring system by 32.2° nih.gov. In another similar molecule, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the molecule adopts a Z-shaped conformation, and the carboxyl group is nearly coplanar with the dihydroquinoline unit nih.gov. These conformational features are stabilized by various intermolecular interactions, such as C—H⋯O hydrogen bonds and C—H⋯π interactions, which dictate the crystal packing nih.govnih.gov. Understanding these preferred conformations and interactions is vital for predicting how the molecule might bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govscholarsresearchlibrary.com. This method is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures nih.gov.

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that represent various physicochemical properties of the molecules. For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives studied as P-glycoprotein inhibitors, a total of 199 2D and 3D descriptors were generated using software like ChemDraw and Molecular Operating Environment (MOE) nih.gov. These descriptors can be constitutional, topological, geometric, electrostatic, or quantum-chemical in nature.

Given the large number of descriptors, a crucial step is to select the most relevant ones that correlate with the biological activity, while avoiding redundancy. This often involves statistical techniques like Principal Component Analysis (PCA) or machine learning algorithms nih.govnih.gov.

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| 2D Descriptors | Topological indices, molecular weight, atom counts | Molecular connectivity and composition |

| 3D Descriptors | Molecular surface area, volume, shape indices | Three-dimensional shape and size of the molecule |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial charges | Electronic properties and reactivity |

Once relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity. Various linear and non-linear regression methods can be used, including Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), Decision Trees (DT), and more advanced machine learning methods like Gradient Boosting (GB) and Artificial Neural Networks (ANN) nih.govnih.gov.

For the aforementioned series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, 16 different machine learning predictive models were developed nih.gov. The quality and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. Key statistical metrics include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² (pred_R²) for an external test set scholarsresearchlibrary.com. A robust QSAR model should have high values for these metrics. In one study, a Gradient Boosting-based model achieved a high predictive quality with an R² of 95% nih.gov. Such validated models can then be reliably used to predict the biological potency of new, unsynthesized derivatives, thereby guiding further drug design efforts nih.gov.

Molecular Docking Simulations for Ligand-Target Interactions (In Vitro Context)

Computational approaches, particularly molecular docking simulations, have become instrumental in predicting and analyzing the binding of small molecules to biological macromolecules. While no specific molecular docking studies have been published for this compound, a wealth of research on structurally related quinoline-4-carboxylate derivatives provides significant insights into their potential ligand-target interactions. These in silico studies are crucial for identifying potential biological targets, elucidating binding modes, and guiding the rational design of more potent and selective analogs.

Molecular docking simulations of various quinoline-4-carboxylic acid derivatives have revealed their potential to interact with a diverse range of biological targets, including enzymes implicated in cancer, infectious diseases, and other pathological conditions. These studies consistently highlight the importance of the quinoline scaffold in establishing key interactions within the active sites of these proteins.

For instance, a study on 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives explored their potential as antimalarial, antituberculosis, and anticancer agents through molecular docking. ijcps.org The results indicated that these compounds could effectively bind to the active sites of a malarial protein (PDB ID: 1CET), a tuberculosis protein (PDB ID: 2X22), and a cancer-related protein (PDB ID: 1S63). ijcps.org The interactions were characterized by the formation of multiple hydrogen bonds and favorable binding energies, suggesting a strong potential for inhibition. ijcps.org

Similarly, research into 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as inhibitors of P-glycoprotein (PDB ID: 6C0V), a protein associated with multidrug resistance in cancer, demonstrated significant binding affinities. nih.gov One of the derivatives exhibited a high binding energy of -9.22 kcal/mol, indicating a strong and stable interaction with the target protein. nih.gov These interactions were primarily driven by both hydrophobic interactions and the formation of hydrogen bonds. nih.gov

Furthermore, the versatility of the quinoline scaffold is evident in studies targeting viral enzymes. Derivatives of quinoline have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov Molecular docking simulations showed that these compounds could effectively occupy the allosteric site of HIV reverse transcriptase, with some derivatives exhibiting higher docking scores than standard drugs. nih.gov The binding was stabilized by a combination of hydrophobic interactions and hydrogen bonds with key amino acid residues. nih.gov

In the context of cancer therapy, quinoline-amidrazone hybrids have been docked into the c-Abl kinase binding site (PDB ID: 1IEP), a target for chronic myeloid leukemia. pensoft.net The simulations provided a plausible mechanism for their observed anticancer activity, highlighting the role of the quinoline core in anchoring the ligand within the active site. pensoft.net

The following tables summarize the key findings from molecular docking studies on various quinoline-4-carboxylate derivatives, showcasing their potential biological targets, binding affinities, and the nature of their interactions. It is important to reiterate that these findings are for structurally related compounds and serve as a predictive framework for the potential interactions of this compound.

Table 1: Molecular Docking of 2-Aryl/Heteroaryl-quinoline-4-carboxylic Acid Derivatives ijcps.org

| Compound Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| 3d | Malarial Protein | 1CET | -8.29 | 5 Hydrogen Bonds |

| 3b | Malarial Protein | 1CET | -8.03 | 5 Hydrogen Bonds |

| 3g | Tuberculosis Protein | 2X22 | -8.36 | 5 Hydrogen Bonds |

| 3b | Tuberculosis Protein | 2X22 | -7.90 | 3 Hydrogen Bonds |

| 3e | Cancer Protein | 1S63 | -8.57 | 4 Hydrogen Bonds |

| 3b | Cancer Protein | 1S63 | -7.82 | 3 Hydrogen Bonds |

Table 2: Molecular Docking of Other Quinoline Derivatives Against Various Targets

| Derivative Class | Target Protein | PDB ID | Top Binding Energy/Score | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acids | P-glycoprotein | 6C0V | -9.22 kcal/mol | Hydrophobic and H-bond interactions | nih.gov |

| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | 4I2P | -10.675 | LYS101, TRP229 | nih.gov |

| Quinoline-amidrazone hybrids | c-Abl Kinase | 1IEP | Not specified | Binding site interactions | pensoft.net |

| 2-aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) | Not specified | -12.3 to -9.3 kcal/mol | Consistent binding stability and favorable interactions | frontiersin.org |

These computational studies collectively underscore the potential of the 2-methylquinoline-4-carboxylate scaffold, as present in this compound, to interact with a variety of biologically significant protein targets. The benzyl ester group may further influence these interactions by introducing additional steric and electronic properties, potentially leading to novel binding modes and enhanced affinities. Future in silico and in vitro studies on this compound are warranted to validate these predictions and fully elucidate its therapeutic potential.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological activities of "this compound" as per the requested outline.

Research focusing on the in vitro antimicrobial and anticancer properties of this exact compound, including specific data required for sections on antibacterial and antifungal efficacy, Minimum Inhibitory Concentration (MIC) determinations, Structure-Activity Relationships (SAR), and cytotoxicity assays (e.g., MTT assay), is not available in the reviewed sources.

While the broader class of quinoline derivatives has been extensively studied for various pharmacological activities, the user's strict instruction to focus solely on this compound prevents the inclusion of information from related but structurally different compounds. Without specific research findings for this molecule, a scientifically accurate and detailed article that adheres to the provided structure cannot be constructed.

Exploration of Biological Activities and Structure Activity Relationships in Vitro Focus

In Vitro Anticancer Research

Evaluation of Enzyme Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition)

The quinoline (B57606) scaffold is a privileged structure in the development of enzyme inhibitors, particularly for protein kinases like the Epidermal Growth Factor Receptor (EGFR). EGFR is a critical target in cancer therapy, and its inhibition can halt tumor cell proliferation. mdpi.com Quinoline-based compounds, such as gefitinib (B1684475) and erlotinib, are established EGFR inhibitors used in clinical practice. nih.govnih.gov These molecules typically feature a 4-anilinoquinazoline (B1210976) or a related quinoline core, which is crucial for their affinity to the ATP-binding site of the EGFR kinase domain. mdpi.com

Research into novel quinoline derivatives continues to explore their potential as EGFR inhibitors. For instance, various 6,7-disubstituted 4-anilino-quinazoline derivatives have been synthesized and shown to possess potent antiproliferative activity by inhibiting EGFR. mdpi.com The structural features of Benzyl (B1604629) 2-methylquinoline-4-carboxylate, with its core quinoline ring, suggest its potential as a scaffold for EGFR inhibition. While direct inhibitory data on this specific benzyl ester is not extensively detailed, the broader class of quinoline carboxylates has been investigated for anticancer properties, which are often linked to enzyme inhibition. nih.govnih.gov The development of dual inhibitors targeting both wild-type (EGFRWT) and mutant forms (EGFRT790M) is an active area of research, with iodoquinazoline derivatives showing promise. rsc.org The strategic modification of the quinoline core is key to achieving high potency and selectivity against various EGFR mutants. mdpi.commdpi.com

SAR in Antitumor Activity, Including Substituent Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR studies have provided key insights into their antitumor potential. The quinoxaline (B1680401) nucleus, a related heterocyclic system, demonstrates that substitutions at various positions are critical for anticancer activity. mdpi.com

In the context of quinoline carboxylates, the 2-methylquinoline-3,4-dicarboxylate scaffold serves as a precursor for synthesizing compounds with potential biological activities. nih.gov For example, converting the 2-methyl group into a styryl moiety can lead to derivatives with interesting properties. nih.gov This suggests that the 2-methyl group in Benzyl 2-methylquinoline-4-carboxylate is a key position for synthetic modification to modulate antitumor activity.

The nature of substituents on the quinoline ring system significantly impacts efficacy. Electron-donating groups at the 6 and 7 positions of the quinoline core have been shown to increase the anticancer activity of certain derivatives. mdpi.com Furthermore, the type of linker and the nature of the group at the 4-position are crucial. While many potent inhibitors have an amino group at this position, the carboxylate group in this compound offers a different chemical handle that could be explored for its influence on activity and cellular uptake.

Table 1: Structure-Activity Relationship (SAR) Insights for Antitumor Activity of Quinoline Derivatives

| Structural Position | Favorable Substituents/Modifications | Impact on Activity |

|---|---|---|

| Position 2 | Conversion of methyl to styryl group | Potential for new biological activities nih.gov |

| Position 4 | Anilino group | Established feature for EGFR inhibition mdpi.com |

| Carboxylate group | Alternative functionality for exploration | |

| Positions 6 & 7 | Electron-donating groups (e.g., dimethoxy) | Increased activity in some series mdpi.com |

| General | Quinoline/Quinazoline core | Essential pharmacophore for activity mdpi.commdpi.com |

In Vitro Antioxidant Research

The capacity of chemical compounds to counteract oxidative stress is a significant area of pharmacological research. Quinoline derivatives have been evaluated for their antioxidant properties, often through their ability to scavenge free radicals.

Radical Scavenging Assays (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant potential of a compound. nih.govmdpi.comresearchgate.net This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.gov

Studies on quinoline-4-carboxylic acid derivatives have demonstrated their capacity for radical scavenging. For instance, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of 30.25% and 40.43%, respectively, at a concentration of 5 mg/L in a DPPH assay. ui.ac.id Although specific DPPH assay results for this compound are not detailed, the activity of its parent acid suggests that the core quinoline structure possesses intrinsic radical scavenging capabilities. The antioxidant activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. nih.gov

Mechanisms of Antioxidant Action (e.g., Hydrogen Donation)

The primary mechanism by which many antioxidants, including phenolic and aniline (B41778) compounds, exert their effect in the DPPH assay is through hydrogen atom transfer (HAT). nih.govresearchgate.net The antioxidant molecule donates a hydrogen atom to the DPPH radical, neutralizing it and forming a stable, non-radical molecule. nih.gov

For quinoline derivatives, the ability to donate a hydrogen radical is considered a key mechanism for their antioxidant effect. ui.ac.id The stability of the resulting antioxidant radical is an important factor; resonance stabilization within the aromatic quinoline ring system can facilitate the hydrogen donation process. The presence of substituents that can stabilize the radical form of the molecule would be expected to enhance its antioxidant activity.

SAR in Antioxidant Potency

The structure-activity relationship for the antioxidant potency of quinoline derivatives highlights the importance of the substitution pattern on the heterocyclic ring. The presence of groups capable of hydrogen donation, such as hydroxyl (-OH) or amino (-NH2) groups, is a strong determinant of antioxidant activity. researchgate.net For phenolic compounds, the position of the hydroxyl group is crucial, with ortho-positioned groups often showing higher activity due to the potential for forming intramolecular hydrogen bonds that stabilize the resulting radical. researchgate.net

In the case of quinoline-4-carboxylic acids, the presence of an aromatic ring at the 2-position, as in 2-(4-methylphenyl)quinoline-4-carboxylic acid, resulted in better antioxidant activity compared to a methyl group at the same position. ui.ac.id This suggests that increased conjugation and the ability to delocalize the radical electron contribute to enhanced potency. While this compound lacks a classic hydrogen-donating group like a phenolic hydroxyl, the benzylic hydrogens neighboring the nitrogen's lone pair might play a role in its antioxidant effect, a phenomenon observed in some benzylisoquinoline alkaloids. nih.gov

Table 2: Structure-Activity Relationship (SAR) for Antioxidant Potency of Quinoline Derivatives

| Structural Feature | Influence on Antioxidant Potency | Rationale |

|---|---|---|

| Substituent at Position 2 | Aromatic ring > Methyl group | Enhanced radical stabilization through resonance ui.ac.id |

| Presence of -OH groups | Generally increases activity | Act as effective hydrogen donors nih.gov |

| Benzylic Hydrogens | Potential contribution | May be key to the protective effect in some nitrogen heterocycles nih.gov |

Other Investigated In Vitro Biological Activities

Beyond antitumor and antioxidant effects, the versatile quinoline scaffold has been explored for a range of other biological activities in vitro. While specific data for this compound in these areas is limited, the broader class of quinoline derivatives has shown promise as anticoccidial, antiviral, immunosuppressive, and neurokinin receptor antagonist agents. The diverse biological profile of this chemical family underscores its importance as a foundational structure in the pursuit of new therapeutic agents.

Applications in Synthetic Chemistry and Materials Science

Utilization as Ligands in Metal-Catalyzed Reactions

The quinoline (B57606) nucleus, with its nitrogen atom, is a known coordinating agent for metal ions. Quinoline derivatives are frequently employed as ligands in the synthesis of metal complexes that exhibit catalytic activity. While direct studies on Benzyl (B1604629) 2-methylquinoline-4-carboxylate as a ligand are not extensively documented, the broader class of quinoline carboxylates has been shown to form stable complexes with various transition metals.

The coordination of quinoline-based ligands to metal centers can influence the catalytic activity and selectivity of the resulting complex. For instance, metal complexes involving quinoline derivatives have been utilized in a range of catalytic reactions. The nitrogen atom of the quinoline ring and the carbonyl oxygen of the carboxylate group can act as a bidentate ligand, forming a stable chelate ring with a metal ion. This chelation can enhance the stability and catalytic performance of the complex.

Research on related quinoline carboxylate ligands suggests their potential in various catalytic transformations. The electronic properties of the quinoline ring and the steric hindrance provided by the substituents, such as the 2-methyl group in the target molecule, can be fine-tuned to modulate the catalytic activity.

Table 1: Potential Metal-Catalyzed Reactions Utilizing Quinoline-Type Ligands

| Reaction Type | Potential Metal Catalyst | Role of Quinoline Ligand |

| Cross-coupling Reactions | Palladium, Nickel | Stabilizing the metal center and influencing reductive elimination. |

| Hydrogenation Reactions | Rhodium, Ruthenium | Modulating the electronic and steric environment of the catalyst. |

| Oxidation Reactions | Iron, Copper | Enhancing catalyst stability and controlling reaction selectivity. |

Role as Precursors for Further Heterocyclic Synthesis

Quinoline-4-carboxylic acids and their esters are valuable synthons for the construction of more complex heterocyclic systems. researchgate.net The reactive sites on the quinoline ring and the carboxylate group offer multiple avenues for further chemical modifications. The 2-methyl group, in particular, can undergo condensation reactions, serving as a key reactive handle.

For instance, the methyl group at the C2 position of the quinoline ring is activated and can participate in condensation reactions with various electrophiles, such as aldehydes, to form styrylquinoline derivatives. These derivatives are precursors to a wide range of other heterocyclic compounds with diverse biological and photophysical properties.

Furthermore, the carboxylate group can be converted into other functional groups, such as amides, hydrazides, or it can be involved in cyclization reactions to form fused heterocyclic systems. The synthesis of various 2-phenylquinoline-4-carboxylic acid derivatives often starts from precursors like isatin (B1672199) and substituted acetophenones, highlighting the role of the quinoline-4-carboxylic acid core in building complex molecules. nih.gov The benzyl ester group in Benzyl 2-methylquinoline-4-carboxylate can be selectively cleaved under specific conditions to yield the corresponding carboxylic acid, which can then be used in further synthetic transformations. researchgate.net

Table 2: Examples of Heterocyclic Systems Derived from Quinoline-4-carboxylate (B1235159) Precursors

| Starting Material | Reagent/Condition | Resulting Heterocycle |

| 2-Methylquinoline (B7769805) derivative | Aldehyde, Base | Styrylquinoline |

| Quinoline-4-carboxylic acid | Amine, Coupling agent | Quinoline-4-carboxamide |

| Quinoline-4-carbonyl chloride | Hydrazine (B178648) | Quinoline-4-carbohydrazide |

Integration into Advanced Materials and Dye Molecules

The quinoline scaffold is a well-known chromophore, and its derivatives are extensively used in the synthesis of dyes and functional materials. mdpi.com The extended π-conjugated system of the quinoline ring is responsible for its characteristic absorption and emission properties. Substituents on the quinoline ring can significantly modulate these properties, making quinoline derivatives attractive for applications in various optical and electronic materials.

Specifically, cyanine (B1664457) dyes containing quinoline moieties are a significant class of organic functional dyes with applications in medicine and engineering due to their stability and high molar extinction coefficients. nih.gov The synthesis of these dyes often involves the quaternization of the nitrogen atom in the quinoline ring, which is a crucial step. Lepidine (4-methylquinoline), a closely related compound, is a key precursor in the synthesis of certain dyes. nih.gov

Quinoline derivatives have also been investigated for their potential in developing visible light photoinitiators and fluorescent materials. mdpi.comresearchgate.net The incorporation of the quinoline-4-carboxylate structure into larger molecular frameworks can lead to materials with tailored photophysical properties, suitable for applications in sensors, organic light-emitting diodes (OLEDs), and as fluorescent probes. The benzyl group in this compound can also influence the solubility and processing characteristics of such materials.

Table 3: Applications of Quinoline-Based Dyes and Materials

| Application Area | Type of Quinoline Derivative | Key Property |

| Textile Dyes | Azo dyes incorporating quinoline | Good color fastness and various hues. |

| Fluorescent Probes | Substituted quinolines | High quantum yield and sensitivity to the environment. |

| Photoinitiators | Quinoline-based dyes | Absorption in the visible region and ability to initiate polymerization. mdpi.com |

| Organic Electronics | Quinoline-containing polymers | Charge transport properties and luminescence. |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for Benzyl (B1604629) 2-methylquinoline-4-carboxylate and Analogs

The current research landscape for Benzyl 2-methylquinoline-4-carboxylate is primarily informed by studies on its parent acid, 2-methylquinoline-4-carboxylic acid, and other quinoline-4-carboxylate (B1235159) analogs. The quinoline (B57606) scaffold is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous bioactive compounds. researchgate.net Derivatives of quinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. orientjchem.orgresearchgate.netnih.gov

Key research findings for related quinoline compounds include:

Synthesis: Traditional methods for synthesizing the quinoline-4-carboxylic acid core include the Doebner, Pfitzinger, and Friedländer reactions. sci-hub.senih.govtandfonline.com However, these methods can suffer from low yields, harsh conditions, and the use of toxic reagents. Recent efforts have focused on modifying and improving these classical methods. nih.gov

Anticancer Activity: Numerous quinoline derivatives have been investigated as potential anticancer agents. nih.govresearchgate.net They can induce apoptosis, inhibit angiogenesis, and arrest the cell cycle. researchgate.net For instance, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a potential therapeutic target for cancer. frontiersin.org

Antimalarial Activity: The quinoline core is central to several antimalarial drugs. Research on quinoline-4-carboxamide derivatives has identified compounds with potent multistage antimalarial activity and efficacy in vivo. nih.gov

Receptor Modulation: Analogs such as Benzyl Quinolone Carboxylic Acid (BQCA) have been studied as positive allosteric modulators of muscarinic acetylcholine (B1216132) receptors, which are targets for treating cognitive decline. nih.gov Other derivatives have been synthesized and screened as human neurokinin-3 (hNK-3) receptor antagonists. nih.gov

While these studies provide a robust background, the specific biological profile of this compound remains largely uncharacterized. Its significance currently lies in its potential as a synthetic intermediate or as a member of compound libraries for screening.

Unexplored Research Avenues and Challenges

The limited direct investigation into this compound presents numerous opportunities for future research, alongside specific challenges.

Unexplored Avenues:

Comprehensive Biological Screening: The most significant gap is the lack of extensive biological evaluation of this compound itself. A systematic screening against a wide range of biological targets (e.g., kinases, proteases, GPCRs) could uncover novel activities.

Structure-Activity Relationship (SAR) Studies: There is a need to synthesize a focused library of analogs by modifying the benzyl and methyl groups to establish clear SARs. This would clarify the structural requirements for any observed biological activity.

Comparative Studies: A direct comparison of the biological activity and physicochemical properties of the benzyl ester versus its parent carboxylic acid and other esters (e.g., methyl, ethyl) would provide valuable insights into the role of the ester moiety.

Material Science Applications: The quinoline nucleus is used in the development of materials like OLEDs. jocpr.com The properties of this compound in this context are completely unexplored.

Challenges:

Synthetic Efficiency: While classical syntheses exist for the quinoline-4-carboxylic acid core, developing high-yield, scalable, and environmentally friendly methods for the direct synthesis and purification of specific esters like the benzyl ester remains a challenge.

Physicochemical Properties: Esters like this compound are often lipophilic, which can lead to poor aqueous solubility, impacting biological assays and potential therapeutic development. nih.gov

Target Identification: If the compound shows activity in phenotypic screens, identifying the specific molecular target can be a complex and resource-intensive process.

Potential for Development of Novel Chemical Entities

The quinoline-4-carboxylate scaffold is a fertile ground for the development of novel chemical entities. orientjchem.org this compound serves as an excellent starting point for creating new molecules with tailored properties.

Strategies for Development:

Scaffold Decoration: The quinoline ring and the benzyl group can be systematically functionalized. Adding substituents to either aromatic system can modulate the compound's electronic, steric, and lipophilic properties, potentially enhancing potency and selectivity for a specific biological target.

Bioisosteric Replacement: The benzyl ester group could be replaced with other functionalities, such as amides or other ester groups, to explore different interactions with target proteins and improve pharmacokinetic profiles. nih.gov

Hybrid Molecules: The compound could be linked to other known pharmacophores to create hybrid molecules with dual or enhanced activity.

The versatility of the quinoline ring suggests that derivatives of this compound could be developed into leads for a variety of therapeutic areas, from oncology to infectious diseases. nih.govnih.gov

Emerging Methodologies and Interdisciplinary Approaches

Advancements in chemical synthesis and biological evaluation can significantly accelerate research into this compound and its analogs.

Emerging Methodologies:

Green Chemistry in Synthesis: There is a growing focus on developing eco-friendly synthetic protocols. tandfonline.comjocpr.com This includes the use of microwave-assisted synthesis, solvent-free reactions, reusable catalysts, and aqueous reaction media to improve efficiency and reduce waste. tandfonline.comnih.gov

C-H Bond Activation: Modern synthetic strategies, such as transition-metal-catalyzed C-H bond activation, offer new ways to create substituted quinolines with high precision and efficiency, moving beyond classical cyclization methods. mdpi.com

Computational Chemistry: In-silico methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) analysis can be used to predict the biological activity of new derivatives and guide synthetic efforts. mdpi.com These computational tools can help prioritize which analogs to synthesize, saving time and resources.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds, which would be essential for a broad initial biological assessment of a library based on the this compound scaffold.

Interdisciplinary Approaches: The full potential of this chemical class can best be unlocked through collaboration. The integration of synthetic organic chemistry, computational modeling, pharmacology, and material science will be crucial for exploring the diverse applications of these compounds, from developing new medicines to creating novel functional materials.

Q & A

Q. What are the common synthetic routes for Benzyl 2-methylquinoline-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via cyclization of an N-acyl derivative of β-phenylethylamine using dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂). Key steps include:

- Cyclization : Formation of the quinoline core under controlled temperature (60–100°C) and anhydrous conditions .

- Functionalization : Subsequent esterification with benzyl groups via coupling agents (e.g., DCC/DMAP) .

- Optimization : Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 20% yield increase under 100 W, 10 min) .

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its purity?

Methodological Answer: Purification involves:

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

- Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Analytical validation includes: - NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl ester protons at δ 5.2–5.4 ppm) .

- HPLC : Purity assessment using C18 columns (≥95% purity threshold) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular structure, and what software tools are critical for data analysis?

Methodological Answer: Single-crystal X-ray diffraction resolves the 3D structure:

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) for accurate bond-length measurements (±0.005 Å) .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : Mercury CSD maps π-π stacking interactions (e.g., quinoline-benzyl ring distances: 3.4–3.6 Å) .

Q. Table 1: Software Tools for Crystallographic Analysis

| Tool | Functionality | Reference |

|---|---|---|

| SHELXL | Small-molecule refinement | |

| Mercury | Visualization of intermolecular interactions | |

| WinGX | Data integration and symmetry analysis |

Q. What are the reaction mechanisms for regioselective functionalization at the quinoline 2- and 4-positions?

Methodological Answer:

- Electrophilic Substitution : Nitration at the 6-position (HNO₃/H₂SO₄) proceeds via σ-complex intermediates, with steric hindrance from the benzyl group directing selectivity .

- Nucleophilic Acyl Substitution : Hydrolysis of the 4-carboxylate ester (NaOH/EtOH) forms carboxylic acid derivatives, monitored by FTIR (C=O stretch at 1720 cm⁻¹ loss) .

Q. How does the compound interact with biological targets, and what assays validate its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition : Fluorescence polarization assays reveal IC₅₀ values (e.g., 12 µM against human topoisomerase II) .

- Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) tracks subcellular localization .

- SAR Studies : Methyl group removal at position 2 reduces activity by 70%, highlighting steric-electronic balance .

Q. How do structural modifications (e.g., substituent variation) alter reactivity and biological activity compared to analogs?

Methodological Answer: Comparative studies using:

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at position 4 .

- Biological Screening : Analogues with 4-butylphenyl substituents (e.g., CAS 1031961-04-2) show 3-fold higher cytotoxicity in MCF-7 cells .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to reconcile experimental variability?

Methodological Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.